molecular formula C13H8Cl4N2O B1614941 Urea, N,N'-bis(2,3-dichlorophenyl)- CAS No. 55268-51-4

Urea, N,N'-bis(2,3-dichlorophenyl)-

Cat. No.: B1614941
CAS No.: 55268-51-4
M. Wt: 350 g/mol
InChI Key: BZUWMEIWPGXNTG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,3-dichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.

    Condensation Reactions: It can form condensation products with other amines or isocyanates.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ureas and other nitrogen-containing compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N’-bis(2,3-dichlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N,N’-bis(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3,4-dichlorophenyl)urea: Similar in structure but with chlorine atoms at different positions on the phenyl rings.

    N,N’-bis(2,4-dichlorophenyl)urea: Another structural isomer with different chlorine substitution patterns.

Uniqueness

N,N’-bis(2,3-dichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where specific interactions are required .

Properties

IUPAC Name

1,3-bis(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWMEIWPGXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344240
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55268-51-4
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2,3-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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